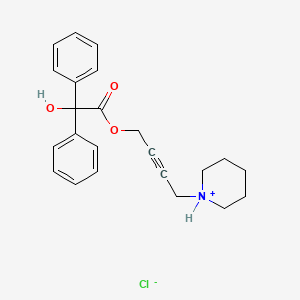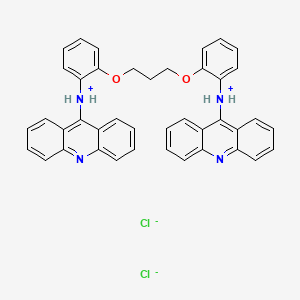
9,9'-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C41-H32-N4-O2.2Cl-H and a molecular weight of 685.69 This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties
Preparation Methods
The synthesis of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves multiple steps, starting with the preparation of o-phenylenediamine. Commonly, 2-nitrochlorobenzene is treated with ammonia to produce 2-nitroaniline, which is then reduced to o-phenylenediamine using zinc powder in ethanol . The subsequent steps involve the condensation of o-phenylenediamine with acridine derivatives under specific reaction conditions to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogenating agents. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research. Additionally, it can inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: An aromatic diamine used as a precursor for many heterocyclic compounds.
Acridine derivatives: Compounds with similar structural features and applications in dye and pigment industries.
Benzimidazole derivatives: Compounds with similar biological activities and applications in medicinal chemistry. The uniqueness of 9,9’-Trimethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
66724-87-6 |
|---|---|
Molecular Formula |
C41H34Cl2N4O2 |
Molecular Weight |
685.6 g/mol |
IUPAC Name |
acridin-9-yl-[2-[3-[2-(acridin-9-ylazaniumyl)phenoxy]propoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C41H32N4O2.2ClH/c1-5-18-32-28(14-1)40(29-15-2-6-19-33(29)42-32)44-36-22-9-11-24-38(36)46-26-13-27-47-39-25-12-10-23-37(39)45-41-30-16-3-7-20-34(30)43-35-21-8-4-17-31(35)41;;/h1-12,14-25H,13,26-27H2,(H,42,44)(H,43,45);2*1H |
InChI Key |
QMMAAOPYAFACFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)




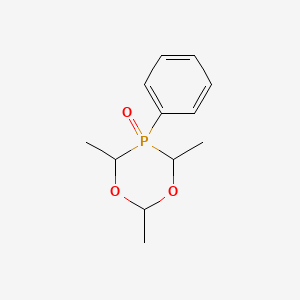
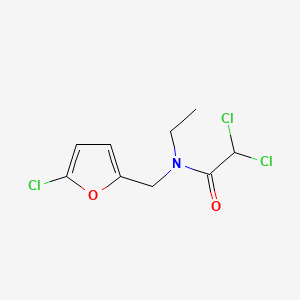

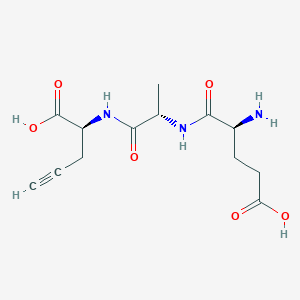

![Heptanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octadecanoic acid](/img/structure/B13778379.png)

